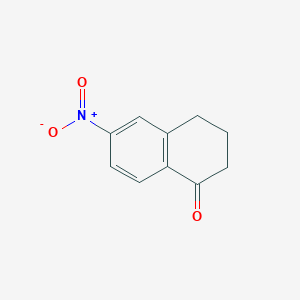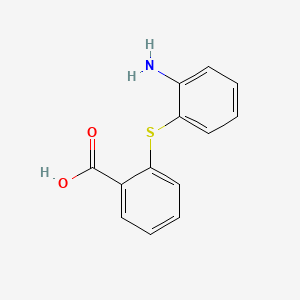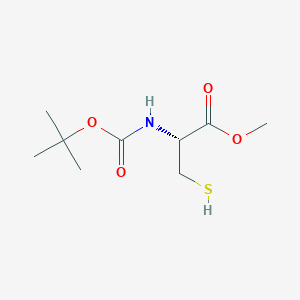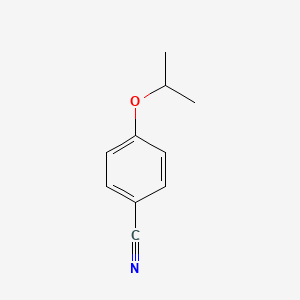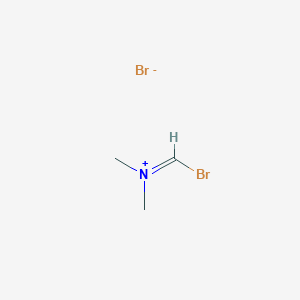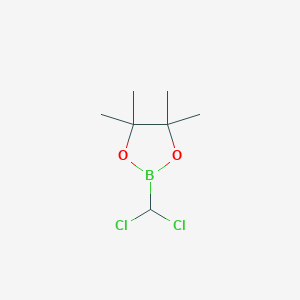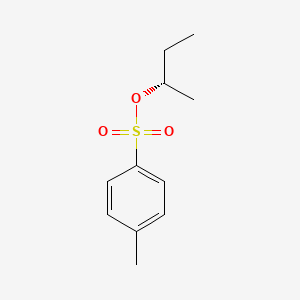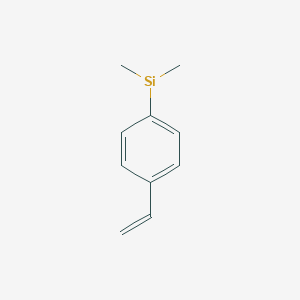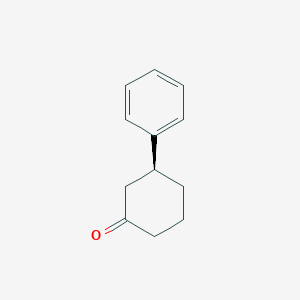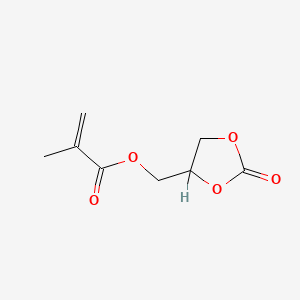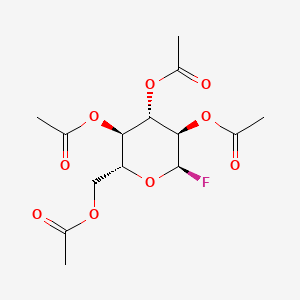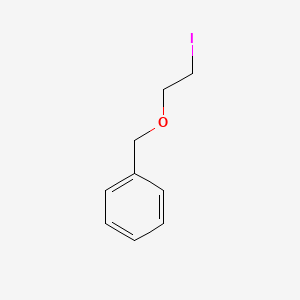
1-Benzyloxy-2-iodoethane
Übersicht
Beschreibung
1-Benzyloxy-2-iodoethane, often referred to as BIE, is a haloalkane. It has the empirical formula C9H11IO and a molecular weight of 262.09 . It has gained significant attention in recent years due to its wide range of applications in scientific research and industry.
Synthesis Analysis
1-Benzyloxy-2-iodoethane can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The choice of solvents and ligands in the halogen exchange reaction can significantly impact the yield and purification process .
Molecular Structure Analysis
The molecular structure of 1-Benzyloxy-2-iodoethane is represented by the SMILES string ICCOCc1ccccc1 . The InChI key for this compound is NYACRWGQRUIHSO-UHFFFAOYSA-N .
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Physical And Chemical Properties Analysis
1-Benzyloxy-2-iodoethane is a liquid with a refractive index of n20/D 1.578 . It has an assay of ≥95.0% (GC) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
1-Benzyloxy-2-iodoethane plays a significant role in synthetic chemistry, particularly in the difunctionalization of alkenes. A study by Wang et al. (2017) developed a method for the direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature. This process results in the production of 1-(tert-butylperoxy)-2-iodoethanes, which are inaccessible through conventional methods. The resulting iodine and peroxide groups in these compounds allow further chemical modifications, making them valuable in synthesizing other molecules.
Corrosion Inhibition
In the field of materials science, derivatives of 1-benzyloxy-2-iodoethane have been studied for their corrosion inhibition properties. Chafiq et al. (2020) investigated two compounds, 2-MPOD and 3-MPOD, derived from 1-benzyloxy-2-iodoethane, for their ability to inhibit mild steel corrosion in acidic environments. Their study Chafiq et al. (2020) found that these compounds effectively prevent corrosion, highlighting their potential as environmentally friendly corrosion inhibitors.
Benzylation of Alcohols
The compound 2-Benzyloxy-1-methylpyridinium triflate, closely related to 1-benzyloxy-2-iodoethane, is used for the benzylation of alcohols. Poon and Dudley (2006) demonstrated Poon & Dudley (2006) that this salt can convert alcohols into benzyl ethers upon warming, highlighting its utility in organic synthesis.
Formation of Radical Intermediates
Dolenc and Plesničar (1997) explored the formation of radical intermediates through the thermolysis of (tert-Butylperoxy)iodanes. Their research Dolenc & Plesničar (1997) showed that 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles undergo homolytic cleavage to form iodanyl radicals. This finding is crucial in understanding the role of iodine-centered radicals in chemical reactions.
Cross-Coupling Reactions
Ikeda, Oshima, and Matsubara (2005) investigated the use of 1-benzyloxy-3-silyl-2-propyne for cross-coupling reactions. Their study Ikeda et al. (2005) shows the preparation of 2-aryl-3-silyl-1,3-butadiene from 1-benzyloxy-2-iodoethane derivatives, demonstrating its applicability in organic synthesis.
Alkenyl C-H/Aromatic C-H Cross-Coupling
Hayashi et al. (2018) developed a method for alkenyl C-H/aromatic C-H cross-coupling using electrochemically generated iodosulfonium ions. This transformation Hayashi et al. (2018) demonstrates the potential of 1-benzyloxy-2-iodoethane derivatives in metal- and chemical-oxidant-free synthesis methods.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-iodoethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYACRWGQRUIHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438638 | |
| Record name | 1-BENZYLOXY-2-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-2-iodoethane | |
CAS RN |
54555-84-9 | |
| Record name | 1-BENZYLOXY-2-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyloxy-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

